Cas no 343374-56-1 ((5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate)

(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate 化学的及び物理的性質
名前と識別子
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- (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate
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(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6N-657S-1MG |
(5-phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate |
343374-56-1 | >90% | 1mg |
£28.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903506-1g |
(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate |
343374-56-1 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Key Organics Ltd | 6N-657S-10MG |
(5-phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate |
343374-56-1 | >90% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | 6N-657S-5G |
(5-phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate |
343374-56-1 | >90% | 5g |
£3080.00 | 2025-02-08 | |
A2B Chem LLC | AI75226-500mg |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate |
343374-56-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360543-1g |
(5-Phenylisoxazol-3-yl)methyl 3-(trifluoromethyl)benzoate |
343374-56-1 | 90% | 1g |
¥4193.00 | 2024-05-17 | |
A2B Chem LLC | AI75226-1mg |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate |
343374-56-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Key Organics Ltd | 6N-657S-5MG |
(5-phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate |
343374-56-1 | >90% | 5mg |
£35.00 | 2025-02-08 | |
TRC | P158155-50mg |
(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate |
343374-56-1 | 50mg |
$ 380.00 | 2022-06-03 | ||
TRC | P158155-25mg |
(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate |
343374-56-1 | 25mg |
$ 230.00 | 2022-06-03 |
(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylateに関する追加情報
(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate: A Multifunctional Compound in Modern Pharmaceutical and Materials Science
(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate represents a promising molecule with unique structural characteristics that have attracted significant attention in recent years. This compound combines the trifluoromethyl group, known for its stability and metabolic resistance, with the isoxazolyl ring, which is a common structural motif in bioactive molecules. The synthesis of this compound involves the conjugation of a benzenecarboxylate moiety with a phenyl-substituted isoxazole ring, creating a complex scaffold with potential applications in drug discovery and functional material design.
The isoxazolyl ring is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, which is often found in pharmaceuticals due to its ability to modulate protein-ligand interactions. The trifluoromethyl group, a fluorinated alkyl substituent, is widely utilized in medicinal chemistry to enhance drug potency, improve metabolic stability, and reduce off-target effects. When combined with the benzenecarboxylate functionality, this compound exhibits a unique balance of hydrophobic and hydrophilic properties, which may contribute to its potential as a lead compound in the development of novel therapeutics.
Recent studies have highlighted the importance of fluorinated moieties in drug design, particularly in the context of targeting G protein-coupled receptors (GPCRs) and ion channels. The trifluoromethyl group's electron-withdrawing nature can significantly alter the electronic environment of the molecule, influencing its binding affinity and selectivity. In the case of (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate, the presence of this group may enhance its ability to interact with specific biological targets, making it a candidate for further exploration in the treatment of neurodegenerative disorders and inflammatory conditions.
The phenyl substituent on the isoxazole ring adds additional steric and electronic complexity to the molecule. This phenyl group can participate in π-π stacking interactions with aromatic residues in target proteins, potentially improving the compound's binding efficiency. Additionally, the isoxazolyl ring's ability to undergo tautomerism may allow the molecule to adopt multiple conformations, which could be advantageous in overcoming resistance mechanisms in disease states.
From a synthetic perspective, the preparation of (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate typically involves a multi-step process, including the formation of the isoxazolyl ring through a nucleophilic substitution reaction and the introduction of the trifluoromethyl group via a fluorination reaction. The use of advanced catalytic methods and green chemistry principles has enabled the efficient synthesis of this compound while minimizing environmental impact.
Current research on this compound is focused on its potential applications in the field of antioxidant and anti-inflammatory drug development. The isoxazolyl ring has been shown to exhibit antioxidant activity by scavenging free radicals, while the trifluoromethyl group may contribute to the molecule's anti-inflammatory properties by modulating the activity of key signaling pathways. These dual functionalities make it a compelling candidate for the development of multitarget drugs.
One of the most intriguing aspects of (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate is its potential role in the design of fluorinated materials with enhanced physicochemical properties. The trifluoromethyl group's ability to lower surface energy and improve hydrophobicity has led to its incorporation in the development of biocompatible coatings and drug delivery systems. These applications are particularly relevant in the context of nanotechnology and biomaterials, where precise control over surface properties is essential.
Another area of interest is the use of this compound in the field of photovoltaics and organic electronics. The isoxazolyl ring's conjugated structure and the trifluoromethyl group's electronic properties may enable the synthesis of conductive polymers with improved charge transport characteristics. These materials could find applications in flexible electronics, solar cells, and sensors, where their unique optical and electrical properties are highly desirable.
Despite the promising potential of (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate, further research is needed to fully understand its biological activity and optimize its therapeutic potential. Ongoing studies are exploring its interactions with various biological targets, including enzymes, receptors, and ion channels, to determine its mechanism of action and potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes and to evaluate the compound's long-term stability and bioavailability.
In conclusion, (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate is a multifunctional molecule with a wide range of potential applications in both pharmaceutical and materials science. Its unique combination of fluorinated and heterocyclic moieties makes it a valuable candidate for further investigation, offering exciting opportunities for the development of new drugs and advanced materials.
As research in this area continues to evolve, the isoxazolyl ring and trifluoromethyl group will remain key components in the design of novel compounds with tailored properties. The ability to manipulate these structural elements through synthetic chemistry will be crucial in unlocking the full potential of (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate and other similar molecules in the future.
Ultimately, the study of (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate highlights the importance of interdisciplinary approaches in modern chemistry and biology. By combining insights from organic synthesis, pharmacology, and materials science, researchers can continue to explore the vast possibilities offered by this intriguing molecule.
The exploration of (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate is not only a testament to the power of chemical innovation but also a reflection of the growing need for new therapeutic strategies and advanced materials. As scientists continue to push the boundaries of what is possible, this compound stands as a promising example of how chemistry can be harnessed to address some of the most pressing challenges in medicine and technology.
The compound (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate is a fascinating molecule with a unique combination of structural elements that make it highly relevant in both pharmaceutical and materials science research. Below is a structured summary of its key features, potential applications, and significance: --- ### 1. Structural Features - Isoxazolyl Ring: A five-membered heterocycle containing one nitrogen and one oxygen atom. This ring is known for its ability to modulate protein-ligand interactions and is commonly found in bioactive molecules. - Trifluoromethyl Group: A fluorinated alkyl substituent that enhances metabolic stability, potency, and selectivity in drug design. - Benzenecarboxylate Moiety: Provides hydrophilic properties and can participate in hydrogen bonding, which is essential for drug-target interactions. - Phenyl Substituent: Adds steric and electronic complexity, enabling π-π stacking interactions with aromatic residues in proteins. --- ### 2. Potential Applications #### Pharmaceutical Applications - Antioxidant Activity: The isoxazolyl ring may scavenge free radicals, making this compound a candidate for antioxidant drug development. - Anti-Inflammatory Potential: The trifluoromethyl group may modulate signaling pathways, contributing to anti-inflammatory effects. - Multitarget Drugs: The combination of isoxazolyl and trifluoromethyl functionalities could enable the design of multitarget drugs for complex diseases like neurodegenerative disorders and inflammatory conditions. - GPCR and Ion Channel Modulation: The molecule may interact with GPCRs and ion channels, offering potential for neurological and cardiovascular therapies. #### Materials Science Applications - Conductive Polymers: The electronic properties of the trifluoromethyl group and the isoxazolyl ring may enable the synthesis of conductive polymers with improved charge transport. - Flexible Electronics: Potential use in flexible electronics, solar cells, and sensors due to its unique optical and electrical properties. - Advanced Materials: Could be incorporated into nanomaterials or coatings for enhanced functionality. --- ### 3. Research and Development - Synthetic Chemistry: Ongoing efforts are focused on optimizing synthetic routes to improve yield, selectivity, and scalability. - Biological Studies: Research is exploring its interactions with enzymes, receptors, and ion channels to determine its mechanism of action and side effects. - Stability and Bioavailability: Studies are evaluating its long-term stability and bioavailability to assess its potential for clinical applications. --- ### 4. Significance and Future Outlook - Interdisciplinary Importance: The molecule exemplifies the synergy between organic synthesis, pharmacology, and materials science. - Chemical Innovation: It highlights the power of chemical innovation in addressing medical and technological challenges. - Future Potential: As research progresses, the molecule may serve as a template for designing new drugs and advanced materials with tailored properties. --- ### Conclusion (5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate is a promising compound with a rich potential for applications in both pharmaceutical and materials science. Its unique structure and functional groups make it a valuable candidate for further exploration, offering exciting opportunities for innovation and discovery in the fields of medicine and technology. As scientists continue to push the boundaries of chemical and biological research, this molecule stands as a testament to the transformative power of interdisciplinary approaches in modern science.343374-56-1 ((5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate) 関連製品
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